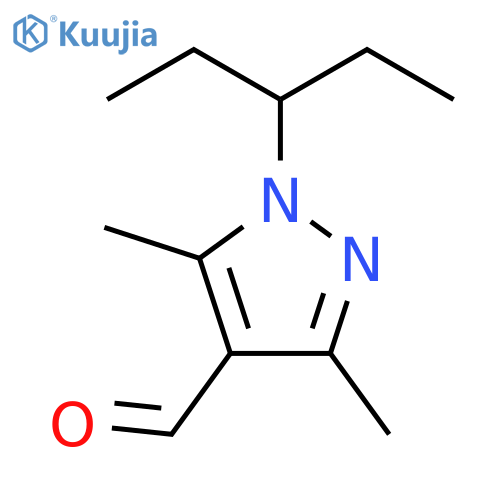

Cas no 1249012-14-3 (1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-)

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-

- AKOS010522516

- EN300-1300935

- 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde

- 1249012-14-3

- CS-0349931

-

- インチ: 1S/C11H18N2O/c1-5-10(6-2)13-9(4)11(7-14)8(3)12-13/h7,10H,5-6H2,1-4H3

- InChIKey: SWKKFDOAYLPXOZ-UHFFFAOYSA-N

- ほほえんだ: N1(C(CC)CC)C(C)=C(C=O)C(C)=N1

計算された属性

- せいみつぶんしりょう: 194.141913202g/mol

- どういたいしつりょう: 194.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

- 密度みつど: 1.02±0.1 g/cm3(Predicted)

- ふってん: 292.2±35.0 °C(Predicted)

- 酸性度係数(pKa): 1.26±0.10(Predicted)

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300935-0.1g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 0.1g |

$1131.0 | 2023-06-06 | ||

| Enamine | EN300-1300935-0.25g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 0.25g |

$1183.0 | 2023-06-06 | ||

| Enamine | EN300-1300935-5.0g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 5g |

$3728.0 | 2023-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420601-100mg |

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde |

1249012-14-3 | 98% | 100mg |

¥26460.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420601-50mg |

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde |

1249012-14-3 | 98% | 50mg |

¥29160.00 | 2024-08-09 | |

| Enamine | EN300-1300935-0.05g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 0.05g |

$1080.0 | 2023-06-06 | ||

| Enamine | EN300-1300935-2.5g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 2.5g |

$2520.0 | 2023-06-06 | ||

| Enamine | EN300-1300935-10.0g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 10g |

$5528.0 | 2023-06-06 | ||

| Enamine | EN300-1300935-0.5g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 0.5g |

$1234.0 | 2023-06-06 | ||

| Enamine | EN300-1300935-1.0g |

3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde |

1249012-14-3 | 1g |

$1286.0 | 2023-06-06 |

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- 関連文献

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-に関する追加情報

Introduction to 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- (CAS No: 1249012-14-3)

The compound 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl, identified by its CAS number 1249012-14-3, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its pyrazole core substituted with ethylpropyl, dimethyl, and aldehyde functional groups, has garnered considerable attention due to its versatile structural framework and potential biological activities.

Pyrazole derivatives are well-documented for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the aldehyde group in 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This reactivity is particularly useful in medicinal chemistry for the development of novel drug candidates.

Recent studies have highlighted the importance of pyrazole-based compounds in addressing various therapeutic challenges. For instance, research published in Journal of Medicinal Chemistry has demonstrated that substituted pyrazoles can modulate enzyme activity and interact with biological targets in ways that may lead to effective treatments for chronic diseases. The specific substitution pattern in 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl makes it a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore the expertise required to produce it at scale.

In terms of biological activity, preliminary in vitro studies suggest that 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents. Additionally, its ability to interact with protein targets may make it a valuable scaffold for designing drugs that can selectively modulate biological processes without off-target effects.

The compound's potential extends beyond its direct biological activity. Its structural features make it an excellent building block for more complex molecules through further functionalization. For example, the aldehyde group can be reduced to an amine or used in condensation reactions to form heterocyclic systems. Such modifications are crucial in drug discovery pipelines where lead optimization is a key step.

From a chemical biology perspective, understanding the interactions between 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl and biological targets is essential for unlocking its therapeutic potential. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its binding modes within protein active sites. These structural insights are critical for designing derivatives with enhanced potency and selectivity.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like pyrazoles due to their diverse biological activities and synthetic accessibility. Companies specializing in medicinal chemistry are actively exploring novel derivatives as potential drug candidates. The unique combination of substituents in 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl positions it as a promising asset in these efforts.

Future research directions may include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into tangible therapeutic benefits. The compound's versatility suggests that it could play a role in multiple therapeutic areas once its full potential is realized.

In conclusion,1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl (CAS No: 1249012-14-3) is a structurally interesting molecule with significant potential in pharmaceutical research. Its unique substitution pattern and reactivity make it a valuable intermediate for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow within the chemical biology and medicinal chemistry communities.

1249012-14-3 (1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-) 関連製品

- 1806015-46-2(Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate)

- 14882-18-9(Bismuth subsalicylate)

- 2229565-99-3(2-(azidomethyl)-5-chlorothieno3,2-bpyridine)

- 35030-38-7(Ent-17-Hydroxy-15-kauren-19-oic acid)

- 2098087-29-5(methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate)

- 2172465-92-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid)

- 23082-12-4(2-(3,4-Dimethylphenyl)formamidoacetic Acid)

- 1261559-27-6(3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid)

- 31024-35-8(1-Propanamine,3-(dimethoxymethylsilyl)-N-methyl-)

- 1333811-17-8(N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide)